molecular formula C7H16ClNO B2802414 rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride CAS No. 2209079-65-0

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride

Cat. No.: B2802414
CAS No.: 2209079-65-0
M. Wt: 165.66
InChI Key: HGJWXWGUXGKQMZ-ZJLYAJKPSA-N
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Description

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of chlorides or bromides.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, THF, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include ketones, esters, and halides.

Scientific Research Applications

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride can be compared with other similar compounds, such as:

    rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group. It may have different pharmacological properties and reactivity.

    rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride: This compound has two methyl groups on the piperidine ring, which can affect its chemical and biological properties.

Properties

IUPAC Name

(2R,4R)-2-ethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJWXWGUXGKQMZ-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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